molecular formula C6H10O6 B13409521 d-Allono-1,5-lactone

d-Allono-1,5-lactone

Cat. No.: B13409521
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-Allono-1,5-lactone is a carbohydrate-based lactone derived from d-allose, a rare aldohexose sugar. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound exists in cyclic forms and is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of d-Allono-1,5-lactone involves its interaction with specific enzymes and molecular targets. In biological systems, it is converted into various metabolites through enzymatic reactions. For example, in the cytoplasm, d-allose is converted into d-allose-6-phosphate, d-allulose-6-phosphate, and d-fructose-6-phosphate by enzymes such as d-allose kinase, d-allose-6-phosphate isomerase, and d-allulose-6-phosphate 3-epimerase . These metabolites then participate in various metabolic pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Uniqueness: d-Allono-1,5-lactone is unique due to its specific structure and reactivity, which make it a versatile intermediate in various chemical and biological processes.

Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1

InChI Key

PHOQVHQSTUBQQK-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](C(=O)O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.